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Compound of Interest

Compound Name: 4,5-Diaminophthalonitrile

Cat. No.: B137029 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4,5-Diaminophthalonitrile is a versatile organic intermediate that holds significant promise in

the synthesis of a variety of heterocyclic compounds, particularly those with applications in

medicinal chemistry and materials science. Its unique structure, featuring adjacent amine and

nitrile functional groups on a benzene ring, makes it a valuable precursor for the construction of

complex molecular architectures, including pyrazine-2,3-dicarbonitrile derivatives, which have

shown potential as kinase inhibitors and anticancer agents. This technical guide provides a

comprehensive overview of the theoretical studies and computational modeling of 4,5-
diaminophthalonitrile, alongside available experimental data and its relevance in drug

development.

Physicochemical and Spectroscopic Properties
4,5-Diaminophthalonitrile presents as a white to brown crystalline powder. A summary of its

key physicochemical and spectroscopic properties is provided in the tables below.

Table 1: Physicochemical Properties of 4,5-Diaminophthalonitrile
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Property Value Reference

Molecular Formula C₈H₆N₄ [1][2]

Molecular Weight 158.16 g/mol [1][2]

Melting Point 264 °C (decomposes) [1]

Appearance White to brown powder/crystal [3]

| CAS Number | 129365-93-1 |[1][2] |

Table 2: Spectroscopic Data for 4,5-Diaminophthalonitrile

Technique
Wavelength/Waven
umber

Solvent/Medium Reference

UV-Vis (λmax) 325 nm Acetonitrile [1]

| FT-IR (CN stretch) | ~2230 cm⁻¹ | KBr Pellet (Expected) |[4] |

Synthesis and Reaction Mechanisms
While a detailed, step-by-step experimental protocol for the synthesis of 4,5-
diaminophthalonitrile is not readily available in the reviewed literature, a general synthetic

approach involves the nucleophilic substitution of a di-substituted benzene derivative. A

plausible route, based on the synthesis of related phthalonitriles, would involve the reaction of

1,2-dibromo-4,5-dinitrobenzene with a cyanide source, followed by the reduction of the nitro

groups to amines.

Generalized Synthetic Protocol:
Cyanation: 1,2-dibromo-4,5-dinitrobenzene is reacted with a cyanide salt, such as copper(I)

cyanide, in a suitable high-boiling polar aprotic solvent like DMF or DMSO. The reaction is

typically heated to facilitate the displacement of the bromide ions with cyanide groups.

Reduction: The resulting 4,5-dinitrophthalonitrile is then subjected to reduction to convert the

two nitro groups into amino groups. Common reducing agents for this transformation include
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tin(II) chloride in hydrochloric acid or catalytic hydrogenation using a palladium catalyst.

Purification: The final product, 4,5-diaminophthalonitrile, is isolated and purified using

standard techniques such as recrystallization or column chromatography.

Computational Modeling and Theoretical Studies
Density Functional Theory (DFT) calculations are a powerful tool for understanding the

electronic structure and reactivity of molecules like 4,5-diaminophthalonitrile. The HOMO

(Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital)

energies are key parameters derived from these calculations, providing insights into the

molecule's electron-donating and accepting capabilities, respectively. The HOMO-LUMO

energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

While specific DFT calculations for 4,5-diaminophthalonitrile are not extensively reported, the

methodology for such a study is well-established.

Computational Methodology:
A typical computational study would involve the following steps:

Geometry Optimization: The 3D structure of the 4,5-diaminophthalonitrile molecule is

optimized to its lowest energy conformation using a DFT method, commonly with the B3LYP

functional and a basis set such as 6-31G(d,p).

Frequency Calculation: Vibrational frequency analysis is performed to confirm that the

optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

This calculation also provides a theoretical FT-IR spectrum.

Electronic Properties Calculation: The HOMO and LUMO energies are calculated from the

optimized geometry. The energy gap is then determined by the difference between the

LUMO and HOMO energies.

Table 3: Theoretical Computational Parameters (Illustrative)
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Parameter Description Typical Calculation Method

HOMO Energy
Energy of the highest
occupied molecular orbital

DFT (e.g., B3LYP/6-
31G(d,p))

LUMO Energy
Energy of the lowest

unoccupied molecular orbital
DFT (e.g., B3LYP/6-31G(d,p))

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | E(LUMO) - E(HOMO) |

Applications in Drug Development
The primary interest in 4,5-diaminophthalonitrile for drug development lies in its role as a

precursor to pyrazine-2,3-dicarbonitrile derivatives. These derivatives have been investigated

for their potential as anticancer agents, particularly as kinase inhibitors. Kinases are a class of

enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark

of many cancers. By inhibiting specific kinases, it is possible to disrupt the signaling cascades

that promote tumor growth and survival.

Synthesis of Pyrazine-2,3-dicarbonitrile Derivatives and
their Role as Kinase Inhibitors
The synthesis of 5,6-diaminopyrazine-2,3-dicarbonitrile from 4,5-diaminophthalonitrile is a

key step. This can be achieved through a condensation reaction with a 1,2-dicarbonyl

compound. The resulting pyrazine core can then be further functionalized to generate a library

of compounds for screening against various kinase targets. For instance, derivatives of

pyrazino[2,3-b]pyrazine have been investigated as inhibitors of mTOR (mammalian target of

rapamycin) kinase, a central regulator of cell growth and proliferation.[5] Additionally, other

pyrazine-based compounds have been developed as inhibitors of SHP2, a protein tyrosine

phosphatase involved in cancer cell signaling.[6]
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Caption: Synthesis of pyrazine-2,3-dicarbonitrile derivatives and their inhibitory action on

kinase signaling pathways.

Experimental and Computational Workflow
A typical workflow for the investigation of 4,5-diaminophthalonitrile and its derivatives

involves a combination of synthesis, characterization, and computational modeling.
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Caption: A generalized workflow for the synthesis, characterization, and computational analysis

of 4,5-diaminophthalonitrile.

Conclusion
4,5-Diaminophthalonitrile is a key building block with significant potential, particularly in the

development of novel therapeutic agents. While detailed experimental protocols for its

synthesis and comprehensive spectroscopic and computational data are not widely published,

its utility as a precursor for biologically active pyrazine-2,3-dicarbonitrile derivatives is evident.

Further research focusing on the optimization of its synthesis and a more thorough

characterization of its properties will undoubtedly accelerate its application in drug discovery

and materials science. The combination of synthetic chemistry, spectroscopic analysis, and
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computational modeling provides a powerful approach to unlocking the full potential of this

versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. 4,5-Diaminophthalonitrile 95 129365-93-1 [sigmaaldrich.com]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

5. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other
Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Theoretical and Computational Perspectives on 4,5-
Diaminophthalonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b137029#theoretical-studies-and-computational-
modeling-of-4-5-diaminophthalonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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